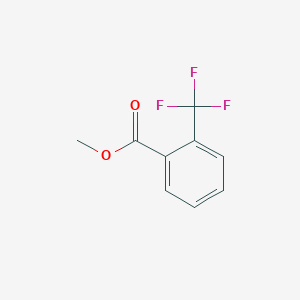

Methyl 2-(trifluoromethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCAMDSWNZBTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955947 | |

| Record name | Methyl 2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-96-7 | |

| Record name | Methyl 2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(Trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(trifluoromethyl)benzoate is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its unique chemical properties, imparted by the trifluoromethyl group, make it a valuable building block in modern organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Core Chemical Properties

This compound is a colorless to nearly colorless liquid at room temperature.[1] The trifluoromethyl group at the ortho position significantly influences its electronic properties and reactivity.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 344-96-7 | [1] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.31 g/cm³ | [1] |

| Boiling Point | 105 °C at 25 mmHg; 207 °C (estimated at atmospheric pressure) | [1][2] |

| Melting Point | Below room temperature (as it is a liquid) | |

| Refractive Index | n20/D 1.450 | [1] |

| Solubility | Poorly soluble in water; miscible with organic solvents. | [1] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-(trifluoromethyl)benzoic acid with methanol, using a strong acid as a catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure adapted from established Fischer esterification methods for benzoic acid derivatives.[3][4][5]

Materials:

-

2-(Trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

Biological Activity

Currently, there is limited publicly available information detailing the direct involvement of this compound in specific biological signaling pathways. Its primary role in the life sciences is as a crucial intermediate for the synthesis of more complex, biologically active molecules. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

One study investigated the biodegradation of the related compound, meta-trifluoromethylbenzoate, by aerobic bacteria.[6] This research focused on the catabolic pathway in microorganisms and did not elucidate a signaling pathway within the context of drug development in higher organisms.

Logical Relationships in Synthesis

The synthesis of trifluoromethyl benzoates can be approached through a multi-step process starting from the corresponding methylbenzoyl chloride. This pathway highlights the introduction of the trifluoromethyl group, a key functionalization in medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. studylib.net [studylib.net]

- 6. Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-(trifluoromethyl)benzoate CAS number and physical data

An In-depth Technical Guide to Methyl 2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document also outlines a detailed experimental protocol for its synthesis via Fischer-Speier esterification and presents a logical workflow for its preparation and purification.

Core Compound Information

Synonyms: 2-(Trifluoromethyl)benzoic acid methyl ester, Methyl α,α,α-trifluoro-o-toluate

Physical and Chemical Data

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃O₂ | [2][3] |

| Molecular Weight | 204.15 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 98 °C | [4] |

| Density | 1.306 g/cm³ | [4] |

| Refractive Index | 1.455 | [4] |

| Storage Temperature | Room Temperature, sealed in a dry place | [4] |

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound from 2-(trifluoromethyl)benzoic acid and methanol via a Fischer-Speier esterification reaction. This method is adapted from established procedures for the esterification of structurally similar aromatic carboxylic acids.

Materials:

-

2-(Trifluoromethyl)benzoic acid

-

Anhydrous Methanol (serves as reactant and solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(trifluoromethyl)benzoic acid (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reaction: Heat the mixture to a gentle reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, typically from 4 to 12 hours. The presence of the electron-withdrawing trifluoromethyl group and steric hindrance at the ortho position may necessitate longer reaction times or result in lower yields.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and wash with water.

-

Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Biological Significance

While this compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, there is currently no publicly available information detailing its direct involvement in specific biological signaling pathways. Its utility lies in the introduction of the trifluoromethyl group into larger molecules, which can enhance properties such as lipophilicity and metabolic stability. Further research is required to elucidate the precise mechanisms of action of the final drug products synthesized from this intermediate.

References

The Trifluoromethylaryl Moiety: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to the Mechanism of Action of Methyl 2-(trifluoromethyl)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile. The trifluoromethyl group (CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate electronic properties, thereby enhancing binding affinity and overall efficacy.[1] Methyl 2-(trifluoromethyl)benzoate serves as a critical chemical intermediate, a versatile building block for the synthesis of a diverse array of therapeutic agents. While the parent molecule is primarily a synthetic precursor, its derivatives have shown significant promise across a range of therapeutic areas, including neuroscience, oncology, and infectious diseases. This technical guide provides an in-depth exploration of the mechanisms of action for several key classes of drugs derived from this important scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

I. Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 2 (mGluR2) for Neuropsychiatric Disorders

Derivatives of this compound have been instrumental in the development of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). These receptors are implicated in the pathophysiology of anxiety and schizophrenia.[2] PAMs offer a sophisticated therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it. This can lead to a more nuanced and potentially safer pharmacological effect.[3]

A. Mechanism of Action

mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways.[3] This ultimately dampens excessive glutamatergic neurotransmission, a key factor in several neuropsychiatric disorders.[4] mGluR2 PAMs, such as Biphenyl-indanone A (BINA) and THIIC, bind to an allosteric site on the receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling.[2][5]

Caption: Signaling pathway of mGluR2 positive allosteric modulation.

B. Quantitative Data

The following table summarizes the in vitro potency of representative mGluR2 PAMs.

| Compound | Target | Assay Type | EC50 | Reference |

| Biphenyl-indanone A (BINA) | mGluR2 | Glutamate potentiation | 111 nM | [6] |

| THIIC | mGluR2 | Glutamate potentiation | 23 nM | [3] |

C. Experimental Protocols

In Vitro Glutamate Potentiation Assay:

-

Cell Culture: HEK293 cells stably expressing human mGluR2 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Assay Principle: The potentiation of glutamate-induced intracellular calcium mobilization is measured in the presence of the test compound. A chimeric G-protein (e.g., Gαqi5) is often co-expressed to couple the Gi/o-linked mGluR2 to the calcium signaling pathway.

-

Procedure: a. Cells are seeded into 96-well plates and grown to confluence. b. The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. c. The cells are washed and incubated with varying concentrations of the test compound (PAM) for 15-30 minutes. d. A sub-maximal concentration of glutamate (EC20) is added to the wells. e. The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

II. Inhibitors of the Pentose Phosphate Pathway for Oncology

Certain methyl benzoate derivatives have been identified as inhibitors of key enzymes in the pentose phosphate pathway (PPP), a metabolic route crucial for cancer cell proliferation and survival.[7] The PPP provides cancer cells with NADPH for antioxidant defense and precursors for nucleotide biosynthesis.[8]

A. Mechanism of Action

These derivatives act as inhibitors of Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD), the rate-limiting enzymes of the PPP.[7] By inhibiting these enzymes, the compounds disrupt the production of NADPH, leading to an increase in reactive oxygen species (ROS) and oxidative stress. This can trigger downstream events such as ER stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[8]

Caption: Workflow for the evaluation of PPP inhibitors.

B. Quantitative Data

The inhibitory activity of methyl 4-amino benzoate derivatives against key PPP enzymes is presented below.[7]

| Compound | Target | IC50 (µM) |

| Derivative 1 | G6PD | 100.8 |

| Derivative 2 | G6PD | 150.2 |

| Derivative 3 | G6PD | 280.5 |

| Derivative 4 | G6PD | 430.8 |

| Derivative 1 | 6PGD | 350.1 |

| Derivative 2 | 6PGD | 206.0 |

| Derivative 3 | 6PGD | 480.7 |

| Derivative 4 | 6PGD | 693.2 |

C. Experimental Protocols

G6PD Inhibition Assay:

-

Enzyme Source: Purified human G6PD can be obtained from commercial sources or expressed and purified from recombinant systems.

-

Assay Principle: The activity of G6PD is determined by measuring the rate of NADPH production, which can be monitored by the increase in absorbance at 340 nm.

-

Procedure: a. The reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer (pH 8.0), MgCl2, and NADP+. b. Varying concentrations of the inhibitor (methyl benzoate derivative) are added to the wells and pre-incubated with the G6PD enzyme for a defined period (e.g., 10 minutes) at 37°C. c. The reaction is initiated by the addition of the substrate, glucose-6-phosphate. d. The increase in absorbance at 340 nm is monitored kinetically over time using a microplate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the kinetic curves. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response model.

III. Covalent Inhibitors of SARS-CoV-2 Main Protease for Antiviral Therapy

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[9] Benzodiazepine derivatives, which can be synthesized from trifluoromethyl-substituted precursors, have emerged as a novel class of potent Mpro inhibitors.[10]

A. Mechanism of Action

These benzodiazepine derivatives act as covalent inhibitors of Mpro.[9] The inhibitor contains a reactive "warhead," such as a chloroacetyl group, which forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the protease.[11] This irreversible binding permanently inactivates the enzyme, thereby halting the processing of viral polyproteins and blocking viral replication.[9]

Caption: Covalent inhibition of SARS-CoV-2 Mpro by a benzodiazepine derivative.

B. Quantitative Data

A key example from this class demonstrates potent inhibition of the SARS-CoV-2 main protease.

| Compound | Target | IC50 (µM) | Reference |

| Methyl 10-(2-chloroacetyl)-1-oxo-11-(4-(trifluoromethyl)phenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][9][7]-diazepine-7-carboxylate (11a) | SARS-CoV-2 Mpro | 0.180 ± 0.004 | [9][10] |

C. Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (FRET-based):

-

Enzyme and Substrate: Recombinant SARS-CoV-2 Mpro and a fluorogenic substrate containing the Mpro cleavage sequence (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) are required.

-

Assay Principle: The substrate contains a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Procedure: a. The assay is performed in a 96- or 384-well plate in a buffer containing Tris-HCl, EDTA, and DTT. b. Recombinant Mpro is pre-incubated with various concentrations of the test inhibitor for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation. c. The enzymatic reaction is initiated by adding the FRET substrate. d. The fluorescence intensity is measured over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair).

-

Data Analysis: The initial reaction velocities are determined from the linear phase of the fluorescence increase. IC50 values are calculated by plotting the percent inhibition versus the inhibitor concentration and fitting the curve using non-linear regression.

Conclusion

This compound is a valuable starting material for the synthesis of a wide range of pharmacologically active compounds. The derivatives highlighted in this guide demonstrate the versatility of the trifluoromethylaryl scaffold in designing molecules that can potently and specifically modulate key biological targets. From the allosteric modulation of GPCRs in the central nervous system to the inhibition of critical metabolic and viral enzymes, these compounds represent promising leads for the development of novel therapeutics to address significant unmet medical needs. The detailed mechanisms, quantitative data, and experimental protocols provided herein serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. Design and synthesis of systemically active metabotropic glutamate subtype-2 and -3 (mGlu2/3) receptor positive allosteric modulators (PAMs): pharmacological characterization and assessment in a rat model of cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has antipsychotic- and anxiolytic-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biphenyl-indanones: allosteric potentiators of the metabotropic glutamate subtype 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of benzodiazepine derivatives as a new class of covalent inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

A Technical Guide to the Applications of Methyl 2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(trifluoromethyl)benzoate is a versatile aromatic ester that has garnered significant attention in various scientific and industrial fields. Its chemical structure, featuring a trifluoromethyl (-CF3) group at the ortho position of a methyl benzoate, imparts unique properties that make it a valuable intermediate and building block in organic synthesis.[1] The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it particularly useful in the design and synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in medicinal chemistry and organic synthesis, supported by experimental details and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 344-96-7 | [1][4] |

| Molecular Formula | C9H7F3O2 | [1][4][5] |

| Molecular Weight | 204.15 g/mol | [1][4][6][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 105 °C/25 mmHg | [1][4] |

| Density | 1.31 g/cm³ (approx.) | [1][4] |

| Refractive Index | n20D 1.45 | [1] |

| Purity | ≥ 98% (GC) | [1][7] |

Core Applications

This compound is a key starting material and intermediate in several areas of chemical science. Its applications are primarily driven by the unique properties conferred by the trifluoromethyl group.

Pharmaceutical Development

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological profiles.[3] this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] The -CF3 group can improve:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as Cytochrome P450s.[3] This can prolong the half-life of a drug in the body.

-

Binding Affinity: The high electronegativity of fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent, which can modulate the electronic environment of a molecule to enhance interactions with biological targets.[3]

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and reach its target.[3]

Agrochemicals

In the agricultural sector, this compound is used in the formulation of herbicides and insecticides.[1] The trifluoromethyl group in the resulting active ingredients can enhance their efficacy and stability, leading to more effective pest control solutions.[1]

Material Science

The unique thermal and chemical stability imparted by the trifluoromethyl moiety makes this compound a valuable component in material science.[1] It is incorporated into polymer formulations to develop high-performance materials with enhanced thermal stability and chemical resistance, which are crucial for applications in electronics and the automotive industry.[1]

Synthesis of this compound

The synthesis of trifluoromethyl benzoates, including the ortho-isomer, often involves a multi-step process starting from the corresponding methyl-substituted benzoic acid. A general pathway is outlined below.

General Synthetic Workflow

Example Experimental Protocol: Synthesis of Methyl 3-(trifluoromethyl)benzoate

While a specific protocol for the 2-isomer was not detailed in the provided results, a patent describes the synthesis of the 3-isomer, which follows a similar chemical logic.[8][9]

Step 1: Side-chain Chlorination

-

Reactants: m-methyl benzoyl chloride, chlorine gas.

-

Conditions: The reaction is carried out under illumination at a temperature of 80°C to 150°C (preferably 120°C to 135°C).[8] A tower reactor with an external light source is the preferred setup.[8]

-

Product: m-trichloromethyl benzoyl chloride.

Step 2: Fluorination

-

Reactants: m-trichloromethyl benzoyl chloride, anhydrous hydrogen fluoride (HF).

-

Conditions: The reaction is conducted in an autoclave. The molar ratio of anhydrous HF to the benzoyl chloride is between 3:1 and 20:1.[8] The reaction proceeds for 1 to 20 hours at a temperature of 60°C to 150°C and a pressure of 1.0 MPa to 4.0 MPa.[8]

-

Product: m-trifluoromethyl benzoyl fluoride.

Step 3: Esterification

-

Reactants: m-trifluoromethyl benzoyl fluoride, methanol.

-

Conditions: Methanol serves as both a reactant and a solvent. The reaction is carried out under reflux conditions for 1 to 10 hours (preferably 6-8 hours).[8] An acid binding agent like light calcium carbonate is used.[8]

-

Product: Methyl 3-(trifluoromethyl)benzoate.

Derivatives and Their Activities

The utility of this compound is further demonstrated by the biological activities of its derivatives. While specific quantitative data on derivatives of the 2-isomer is limited in the search results, related structures provide insight into the potential of this class of compounds. For instance, various acylated benzo- and naphthohydroquinones have been studied for their antifungal properties.[10]

| Compound Class | Biological Activity | Target Organisms | Reference |

| 2-Acyl-1,4-benzohydroquinones | Antifungal | Candida species, Rhizopus oryzae | [10] |

| Benzoate Derivatives (general) | Bacteriostatic, Fungistatic | Bacteria, Fungi | [11] |

| Methyl Benzoate | Insecticidal, Fumigant, Repellent | Various insect pests | [11] |

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its unique structural and electronic properties, conferred by the strategically placed trifluoromethyl group, make it an invaluable tool for developing new pharmaceuticals with enhanced pharmacokinetic profiles, robust agrochemicals, and high-performance materials. The synthetic pathways to this compound are well-established, ensuring its availability for a wide range of research and development activities. As the demand for more effective and stable chemical entities grows, the importance of building blocks like this compound is set to increase, promising further innovations across multiple scientific disciplines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. This compound | 344-96-7 [chemicalbook.com]

- 5. This compound | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 344-96-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]

- 9. Synthesis method of o-trifluoromethyl methyl benzoate, m-trifluoromethyl methyl benzoate and p-trifluoromethyl methyl benzoate (2017) | Xia Kai [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to Trifluoromethylated Benzoic Acids: From Serendipitous Discovery to Rational Drug Design

Abstract

The strategic incorporation of the trifluoromethyl (–CF3) group has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides an in-depth exploration of a critical subclass of these molecules: trifluoromethylated benzoic acids. We will trace their historical origins from the foundational work in organofluorine chemistry to their current status as indispensable building blocks in drug discovery. This paper will elucidate the evolution of synthetic methodologies, from classical, harsh-condition reactions to sophisticated modern protocols, and will examine the unique physicochemical properties that make these compounds so valuable to researchers, scientists, and drug development professionals.

The Rise of a Privileged Moiety: Why the Trifluoromethyl Group Matters

In the intricate process of drug design, the addition of a trifluoromethyl (CF3) group to a molecular scaffold is a powerful and frequently employed strategy.[1] This is not an arbitrary choice but a decision rooted in the unique and predictable effects the CF3 group has on a molecule's properties.[2] Its high electronegativity, comparable to that of chlorine, and significant lipophilicity offer a suite of advantages for the medicinal chemist.[3]

Key benefits conferred by the CF3 group include:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation by enzymatic processes.[2][4] This often translates to a longer drug half-life, improved bioavailability, and a more predictable dosing regimen.[4]

-

Increased Lipophilicity : The CF3 group can significantly increase a molecule's lipophilicity, which can improve its ability to penetrate cellular membranes and cross biological barriers like the blood-brain barrier.[2][4] This is a critical factor for drugs targeting the central nervous system.

-

Modulation of Acidity and Basicity : The potent electron-withdrawing nature of the CF3 group can drastically alter the pKa of nearby functional groups. For instance, its presence on a benzoic acid ring increases the acidity of the carboxylic acid. Conversely, it can lower the basicity of amine groups.[3]

-

Improved Binding Affinity : The steric and electronic properties of the CF3 group can fine-tune a molecule's interaction with its biological target, often leading to increased binding affinity, potency, and selectivity.[4][5]

These properties have led to the incorporation of the CF3 group into numerous blockbuster drugs, including the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex).[3][6] The journey of trifluoromethylated benzoic acids, specifically, provides a compelling narrative of chemical innovation and its impact on medicine.

Historical Trajectory: The Genesis of Trifluoromethylated Aromatics

The story of trifluoromethylated benzoic acids begins not with the acids themselves, but with the pioneering efforts to tame fluorine and introduce the CF3 group onto an aromatic ring.

The Swarts Reaction: Taming Fluorine

The late 19th century was a period of intense discovery in halogen chemistry. The critical breakthrough for organofluorine synthesis came from Belgian chemist Frédéric Jean Edmond Swarts. In 1892, Swarts developed a robust method for halogen exchange, demonstrating that the reaction of benzotrichloride with antimony fluoride (SbF3) could efficiently produce benzotrifluoride.[7][8] This process, now known as the Swarts reaction, was the first practical method for introducing fluorine into organic compounds and laid the industrial foundation for producing trifluoromethylated aromatics.[7][9]

dot

References

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. ck12.org [ck12.org]

An In-depth Technical Guide to the Structural Analogs of Methyl 2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(trifluoromethyl)benzoate is an aromatic ester that, along with its structural analogs, serves as a crucial building block in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethyl (-CF3) group is of particular strategic importance in drug design. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, the analogs of this compound are of considerable interest to researchers engaged in the discovery and development of novel therapeutic agents and other advanced materials.

This technical guide provides a comprehensive overview of the key structural analogs of this compound, focusing on their synthesis, physicochemical properties, and known biological relevance. While direct biological activity data for these simple benzoate esters is limited, this document will explore the established roles of the trifluoromethylphenyl motif in more complex bioactive molecules, thereby highlighting the potential applications of these analogs as key intermediates.

Core Structural Analogs and Physicochemical Properties

The primary structural analogs of this compound are its positional isomers, Methyl 3-(trifluoromethyl)benzoate and Methyl 4-(trifluoromethyl)benzoate, along with their corresponding carboxylic acid precursors. The physicochemical properties of these core compounds are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Methyl (Trifluoromethyl)benzoate Isomers

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 344-96-7 | C₉H₇F₃O₂ | 204.15 | 105 °C / 25 mmHg | |

| Methyl 3-(trifluoromethyl)benzoate | 2557-13-3 | C₉H₇F₃O₂ | 204.15 | 198 °C | |

| Methyl 4-(trifluoromethyl)benzoate | 2967-66-0 | C₉H₇F₃O₂ | 204.15 | 94-95 °C / 21 mmHg |

Table 2: Physicochemical Properties of (Trifluoromethyl)benzoic Acid Isomers

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 190.12 | 107-110 | |

| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C₈H₅F₃O₂ | 190.12 | 103-105 | |

| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C₈H₅F₃O₂ | 190.12 | 141-144 |

Experimental Protocols: Synthesis of Methyl (Trifluoromethyl)benzoate Analogs

The most common and direct method for the synthesis of methyl (trifluoromethyl)benzoate analogs is the esterification of the corresponding (trifluoromethyl)benzoic acid with methanol, typically under acidic conditions. A modern and efficient approach involves the use of a heterogeneous catalyst, which simplifies purification and catalyst recovery.

Detailed Experimental Protocol: Heterogeneous Catalytic Esterification of (Trifluoromethyl)benzoic Acids

This protocol is adapted from a method utilizing a metal-organic framework (MOF) as a heterogeneous catalyst for the esterification of fluorinated aromatic carboxylic acids.

Materials:

-

(Trifluoromethyl)benzoic acid isomer (e.g., 2-, 3-, or 4-(trifluoromethyl)benzoic acid)

-

Methanol (anhydrous)

-

UiO-66-NH₂ catalyst (or a similar solid acid catalyst)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (trifluoromethyl)benzoic acid (1.0 eq), the UiO-66-NH₂ catalyst (typically 5-10 mol%), and anhydrous methanol (serving as both reactant and solvent, in large excess).

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration, washing with a small amount of the reaction solvent.

-

Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid), water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude methyl (trifluoromethyl)benzoate.

-

Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Biological Activity and Applications in Drug Discovery

Direct quantitative biological data, such as IC50 or Ki values, for this compound and its simple positional isomers are not extensively reported in the public domain. This suggests that their primary role is as versatile intermediates in the synthesis of more complex, biologically active molecules rather than as therapeutic agents themselves.

The trifluoromethyl group is a key pharmacophore in a multitude of approved drugs and clinical candidates. Its incorporation can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, prolonging the in vivo half-life of a drug.

-

Increased Lipophilicity: The -CF3 group increases the molecule's ability to cross cell membranes.

-

Improved Binding Affinity: The electronic properties of the -CF3 group can lead to stronger interactions with protein targets.[2]

The inhibitory activity of more complex trifluoromethyl-containing compounds on enzymes like carboxylesterases has been documented.[3][4] For example, trifluoromethyl ketones are known to be potent inhibitors of these enzymes.[5] This highlights the potential for molecules derived from trifluoromethylbenzoate analogs to target specific enzymatic pathways.

Visualizations

Synthesis Workflow

The general workflow for the synthesis of methyl (trifluoromethyl)benzoate analogs from their corresponding benzoic acids is depicted below.

Role in Drug Discovery

The following diagram illustrates the logical relationship of how structural analogs of this compound are utilized as building blocks in the drug discovery pipeline.

Conclusion

While this compound and its structural isomers may not possess significant intrinsic biological activity, their importance as foundational scaffolds in medicinal chemistry and materials science is well-established. The trifluoromethyl group imparts unique and highly desirable properties to molecules, making these simple esters valuable precursors for the synthesis of novel and effective compounds. This guide provides researchers with the fundamental information needed to synthesize, characterize, and strategically employ these key building blocks in their research and development endeavors. Further investigation into the direct biological effects of these simple esters could represent an underexplored area of research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. metabolomics.se [metabolomics.se]

- 5. Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Methyl 2-(trifluoromethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

| Identifier | Value |

| IUPAC Name | methyl 2-(trifluoromethyl)benzoate |

| Synonyms | 2-(Trifluoromethyl)benzoic acid methyl ester, Methyl α,α,α-trifluoro-o-toluate |

| CAS Number | 344-96-7 |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Density | 1.31 g/cm³ |

| Boiling Point | 105 °C at 25 mmHg |

Qualitative Solubility in Common Laboratory Solvents

The solubility of an ester is primarily determined by its ability to form hydrogen bonds and the overall polarity of the molecule.[1][2] While esters cannot donate hydrogen bonds, the oxygen atoms in the carbonyl and ether groups can act as hydrogen bond acceptors, allowing for some solubility in protic solvents like water, especially for smaller esters.[3][4] However, the bulky aromatic ring and the hydrophobic trifluoromethyl group in this compound are expected to significantly limit its aqueous solubility.

Conversely, the presence of the trifluoromethyl group is known to enhance solubility in various organic solvents.[5][6] This is attributed to the lipophilic nature of the C-F bond and the ability of fluorinated compounds to engage in favorable interactions with a range of organic media.

The following table summarizes the predicted qualitative solubility of this compound in a selection of common laboratory solvents, categorized by their polarity.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Protic, Polar | Sparingly Soluble to Insoluble | The large, nonpolar aromatic ring and trifluoromethyl group outweigh the hydrogen bond accepting capability of the ester group. |

| Methanol | Protic, Polar | Soluble | The small alkyl chain of methanol and its ability to act as a hydrogen bond donor facilitate interaction with the ester. |

| Ethanol | Protic, Polar | Soluble | Similar to methanol, ethanol is expected to be a good solvent for this compound. |

| Acetone | Aprotic, Polar | Soluble | The polar aprotic nature of acetone allows for effective dissolution of the polar ester group. |

| Dichloromethane | Aprotic, Nonpolar | Soluble | As a common solvent for a wide range of organic compounds, it is expected to readily dissolve this compound. |

| Chloroform | Aprotic, Nonpolar | Soluble | Similar to dichloromethane, chloroform is a versatile organic solvent in which the compound is likely to be soluble. |

| Ethyl Acetate | Aprotic, Polar | Soluble | The "like dissolves like" principle suggests good solubility in this ester-based solvent. |

| Toluene | Aprotic, Nonpolar | Soluble | The aromatic nature of toluene will facilitate the dissolution of the benzene ring in the solute. |

| Hexane | Aprotic, Nonpolar | Soluble to Moderately Soluble | While the compound has polar features, the overall lipophilicity should allow for at least moderate solubility in this nonpolar alkane. |

Experimental Protocol for Solubility Determination

The following is a general and adaptable experimental protocol for the gravimetric determination of the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved microparticles. Record the exact volume of the filtered aliquot.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the solute.

-

Alternatively, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a desiccator.

-

-

Gravimetric Analysis:

-

Once the solvent has completely evaporated, place the evaporation dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), using the following formulas:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of aliquot (mL)) * 100

Solubility (mol/L) = (Mass of solute (g) / Molecular weight of solute ( g/mol )) / Volume of aliquot (L)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any experimental work.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Long-Term Stability and Storage of Methyl 2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors influencing the long-term stability of Methyl 2-(trifluoromethyl)benzoate and the recommended conditions for its storage. While specific long-term stability studies on this compound are not extensively published, this document outlines potential degradation pathways based on the chemical structure and provides standardized protocols for stability assessment in line with industry best practices and regulatory guidelines.

Physicochemical Properties and Recommended Storage

This compound is a colorless liquid that is poorly soluble in water but miscible with many organic solvents.[1] Its stability is influenced by temperature, humidity, light, and pH. For optimal long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Some suppliers suggest storage at room temperature, while others recommend a cool and dark place, with temperatures below 15°C.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (ideally <15°C) or Room Temperature | To minimize the rate of potential thermal degradation. |

| Humidity | Dry environment | To prevent hydrolytic degradation of the ester functional group. |

| Light | Protected from light (e.g., in an amber vial) | To avoid potential photodegradation. |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) for long-term storage | To minimize oxidative degradation. |

| Container | Tightly sealed, inert material (e.g., glass) | To prevent contamination and evaporation. |

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Hydrolysis

The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[2][3] This reaction would yield 2-(trifluoromethyl)benzoic acid and methanol. The trifluoromethyl group, being strongly electron-withdrawing, may influence the rate of hydrolysis compared to unsubstituted methyl benzoate.

Oxidation

While the benzene ring is relatively stable, oxidative conditions, potentially initiated by light or the presence of oxidizing agents, could lead to the formation of various oxidation products. Reactions with free radicals could potentially lead to the formation of benzoic acid and its derivatives.[4]

Photodegradation

Aromatic esters can be susceptible to photodegradation upon exposure to UV light.[5] The energy from the light can lead to the cleavage of bonds, potentially resulting in the formation of radical species and subsequent degradation products.

Thermal Degradation

At elevated temperatures, thermal decomposition may occur, although specific pathways for this compound are not well-documented.

Below is a diagram illustrating the potential degradation pathways of this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions to accelerate degradation and help in the development of stability-indicating analytical methods, as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A).[6][7][8]

The following are generalized protocols for forced degradation studies. The extent of degradation should ideally be in the range of 5-20% to ensure that the analytical method can detect the degradation products without the parent peak being completely consumed.[9]

Hydrolytic Stability

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Add an equal volume of 0.1 N hydrochloric acid.

-

Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours), with periodic sampling.

-

Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide before analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound as described above.

-

Add an equal volume of 0.1 N sodium hydroxide.

-

Maintain the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period, with periodic sampling.

-

Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid before analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound in a mixture of the organic solvent and water.

-

Heat the solution as in the acid hydrolysis protocol.

-

Take samples at specified time points for analysis.

-

Oxidative Stability

-

Prepare a solution of this compound (1 mg/mL).

-

Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution.

-

Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Take samples at specified time points for analysis.

Photostability

-

Expose a solid sample and a solution (1 mg/mL) of this compound to a light source according to ICH Q1B guidelines.[6] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

Thermal Stability

-

Place a solid sample of this compound in a controlled temperature oven (e.g., 60-80°C).

-

Expose the sample for a specified period (e.g., 1-2 weeks).

-

Analyze the sample at specified time points.

The following diagram illustrates a general workflow for a forced degradation study.

Caption: General workflow for forced degradation studies.

Analytical Methodologies for Stability Testing

Stability-indicating analytical methods are crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a suitable technique for monitoring the stability of this compound.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) in a gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Injection Volume | 10 µL |

| Detector | UV Diode Array Detector (DAD) at a suitable wavelength (e.g., 230 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile degradation products.

Table 3: Example GC-MS Method Parameters

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250°C |

| Oven Program | A temperature gradient program (e.g., starting at 50°C, ramping to 280°C) |

| Ion Source Temperature | 230°C |

| Mass Range | 50-500 amu |

Data Presentation of Stability Studies

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate analysis and interpretation. The following tables are examples of how stability data could be presented.

Table 4: Example of Long-Term Stability Data (25°C / 60% RH)

| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 0 | 99.8 | 0.2 | Colorless liquid |

| 3 | 99.7 | 0.3 | Colorless liquid |

| 6 | 99.6 | 0.4 | Colorless liquid |

| 9 | 99.5 | 0.5 | Colorless liquid |

| 12 | 99.4 | 0.6 | Colorless liquid |

Table 5: Example of Accelerated Stability Data (40°C / 75% RH)

| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 0 | 99.8 | 0.2 | Colorless liquid |

| 1 | 99.2 | 0.8 | Colorless liquid |

| 2 | 98.5 | 1.5 | Colorless liquid |

| 3 | 97.8 | 2.2 | Colorless liquid |

| 6 | 96.0 | 4.0 | Pale yellow liquid |

Conclusion

References

- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. quora.com [quora.com]

- 4. How does Methyl Benzoate react with free radicals? - Blog [evergreensinochem.com]

- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. database.ich.org [database.ich.org]

- 8. pharmaguru.co [pharmaguru.co]

- 9. resolvemass.ca [resolvemass.ca]

Spectroscopic Profile of Methyl 2-(trifluoromethyl)benzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(trifluoromethyl)benzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.78-7.72 | m | 2H, Aromatic | |

| 7.60-7.58 | m | 2H, Aromatic | |

| 3.93 | s | 3H, -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 167.3 | C=O (Ester Carbonyl) | |

| 131.8 | Aromatic C | |

| 131.2 | Aromatic C | |

| 130.2 | Aromatic C | |

| 128.8 | q, J = 32.0 | Aromatic C-CF₃ |

| 126.7 | q, J = 5.0 | Aromatic C |

| 123.5 | q, J = 271.0 | -CF₃ |

| 52.8 | -OCH₃ |

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1290, ~1130 | Strong | C-F Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2960 | Medium | Aliphatic C-H Stretch (-OCH₃) |

Note: The IR data is based on typical values for aromatic esters and trifluoromethylated compounds due to the absence of a publicly available peak list for this specific molecule.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 204 | [M]⁺ | Molecular Ion |

| 173 | High | [M - OCH₃]⁺ |

| 145 | High | [M - COOCH₃]⁺ |

| 125 | Medium | [C₇H₄F₂]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for aromatic esters and may not represent the complete experimental spectrum.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer was utilized for both ¹H and ¹³C NMR analysis.

Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Sample Preparation: The spectrum was obtained from a neat liquid sample prepared as a thin film between two potassium bromide (KBr) plates (capillary cell method).

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) operating in electron ionization (EI) mode.

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent suitable for GC injection.

GC-MS Analysis:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Inlet: The sample was introduced via a gas chromatograph.

-

Mass Analyzer: Quadrupole mass analyzer.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for obtaining NMR, IR, and MS data.

Preliminary Biological Activity Screening of Methyl 2-(trifluoromethyl)benzoate: A Technical Guide

Disclaimer: Publicly available data on the specific biological activities of Methyl 2-(trifluoromethyl)benzoate is limited. This document provides a technical guide to the preliminary biological activity screening of a closely related analog, Methyl Benzoate , to offer a foundational understanding of the potential activities and screening methodologies for this class of compounds. The data and experimental protocols presented herein are based on studies of Methyl Benzoate and other simple benzoic acid esters.

Introduction

This compound is an aromatic ester that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural analog, Methyl Benzoate, is a naturally occurring volatile organic compound found in various plants.[2][3] Understanding the preliminary biological activities of such compounds is a critical first step in the drug discovery and development process. This guide outlines key in vitro assays for assessing cytotoxicity, antimicrobial, and anti-inflammatory properties, presenting available data for Methyl Benzoate as a representative compound.

Cytotoxicity Assessment

The initial stage of biological activity screening involves evaluating the cytotoxic potential of a compound against various cell lines. This helps to determine the concentration range for further assays and provides a preliminary indication of its therapeutic window.

Quantitative Data for Methyl Benzoate

The cytotoxic effects of Methyl Benzoate have been evaluated against several human cell lines. The half-maximal lethal concentration (LC50) values are summarized in the table below.

| Cell Line | Cell Type | Assay | LC50 (mM) | Reference |

| HEK293 | Human Embryonic Kidney | WST-1 | ~7.3 | [2] |

| CACO2 | Human Colon Adenocarcinoma | WST-1 | >7.3 | [2] |

| SH-SY5Y | Human Neuroblastoma | WST-1 | ~7.3 | [3] |

Note: The data indicates that Methyl Benzoate exhibits cytotoxic effects at millimolar concentrations.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][4][5]

Materials:

-

Human cell lines (e.g., HEK293, CACO2, SH-SY5Y)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Methyl Benzoate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Methyl Benzoate (e.g., 0.1, 0.5, 1, 5, 10 mM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 4 hours to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 value.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity Screening

Benzoic acid and its esters are known for their antimicrobial properties.[7] Preliminary screening for antimicrobial activity is essential to identify potential therapeutic applications.

Quantitative Data for Benzoic Acid Esters

| Compound | Staphylococcus aureus MIC (mM) | Escherichia coli MIC (mM) | Candida albicans MIC (mM) | Reference |

| Methylparaben | ~6.6 | ~13.1 | ~6.6 | [2] |

| Ethylparaben | ~3.0 | ~6.0 | ~3.0 | [2] |

| Propylparaben | ~1.4 | ~2.8 | ~1.4 | [2] |

| Butylparaben | ~0.5 | ~1.0 | ~0.5 | [2] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

-

Methyl Benzoate

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of Methyl Benzoate in the broth medium in a 96-well plate.[8]

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (inoculum without compound) and a negative control (broth only).[9]

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a framework for the preliminary biological activity screening of this compound by using its analog, Methyl Benzoate, as a case study. The presented data indicates that Methyl Benzoate possesses moderate cytotoxicity at higher concentrations and that related benzoic acid esters exhibit antimicrobial properties. While direct anti-inflammatory data for Methyl Benzoate is lacking, the established protocols and hypothesized signaling pathways offer a clear roadmap for future investigations into the biological potential of this compound and other related compounds. Further research is warranted to elucidate the specific activities and mechanisms of action of this compound to fully understand its potential applications in drug discovery and development.

References

- 1. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijcrt.org [ijcrt.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

In Silico Analysis of Methyl 2-(trifluoromethyl)benzoate: A Technical Guide to Molecular Modeling and Docking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for conducting in silico modeling and molecular docking studies, using Methyl 2-(trifluoromethyl)benzoate as a case study. While specific experimental data for this compound is not publicly available, this document serves as a detailed framework, presenting a hypothetical study to illustrate the workflow, data interpretation, and visualization techniques integral to modern computational drug discovery.

This compound is a compound of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly enhance metabolic stability, binding affinity, and cell permeability of a molecule.[1] This guide will explore its potential interactions with a relevant biological target, Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and a common target for non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]

Hypothetical Docking Study: this compound against Cyclooxygenase-2 (COX-2)

This section outlines a simulated molecular docking study to predict the binding affinity and interaction patterns of this compound with the active site of the COX-2 enzyme.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from a simulated docking analysis of this compound and a known COX-2 inhibitor (Celecoxib) as a reference compound.

| Compound | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, µM) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| This compound | -7.2 | 5.8 | TYR385, ARG513, VAL523, SER530 | 1 | 4 |

| Celecoxib (Reference) | -10.5 | 0.02 | ARG513, VAL523, PHE518, LEU352 | 2 | 6 |

Experimental Protocols

A detailed methodology for a typical in silico molecular docking study is provided below.

1. Protein Preparation:

-

Retrieval of Protein Structure: The three-dimensional crystal structure of human COX-2 (PDB ID: 5KIR) is downloaded from the Protein Data Bank (PDB).

-

Preparation and Refinement: The protein structure is prepared using AutoDockTools. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Gasteiger charges to all atoms. The prepared protein structure is saved in the PDBQT file format, which includes information on atom types and charges.

2. Ligand Preparation:

-

Ligand Structure Generation: The 2D structure of this compound is drawn using ChemDraw and converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized using the MMFF94 force field to obtain a stable conformation.

-

Ligand File Preparation: The optimized ligand structure is then converted to the PDBQT format using AutoDockTools, which defines the rotatable bonds and sets up the molecule for docking.

3. Molecular Docking:

-

Grid Box Definition: A grid box is defined around the active site of COX-2 to specify the search space for the docking algorithm. The grid box dimensions are set to 60x60x60 Å with a spacing of 0.375 Å, centered on the active site.

-

Docking Simulation: Molecular docking is performed using AutoDock Vina. The Lamarckian Genetic Algorithm is employed with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 100 genetic algorithm runs.

-

Pose Analysis: The docking results are analyzed to identify the binding poses with the lowest energy scores. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software such as PyMOL or Discovery Studio.

Visualizations

The following diagrams illustrate the typical workflow of a molecular docking study and a simplified signaling pathway involving COX-2.

References

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.stmjournals.com [journals.stmjournals.com]

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Amidation of Methyl 2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract